N,2-Dimethyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide
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Overview
Description
N,2-Dimethyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide is a chemical compound with the molecular formula C7H13N3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing N,2-Dimethyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide involves the catalytic hydrogenation of N-acetyl-N-methyl-β-aminopropionitrile to produce N-acetyl-N-methylpropane-1,3-diamine. This intermediate is then cyclized in the presence of copper chloride to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale catalytic hydrogenation and cyclization processes. These methods are optimized for high yield and purity, ensuring the compound meets the necessary standards for its various applications.
Chemical Reactions Analysis
Types of Reactions
N,2-Dimethyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,2-Dimethyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid, while reduction could produce this compound derivatives with different functional groups.
Scientific Research Applications
N,2-Dimethyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N,2-Dimethyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine
- 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
- 6-Amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Uniqueness
N,2-Dimethyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H13N3O |
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Molecular Weight |
155.20 g/mol |
IUPAC Name |
N,2-dimethyl-1,4,5,6-tetrahydropyrimidine-6-carboxamide |
InChI |
InChI=1S/C7H13N3O/c1-5-9-4-3-6(10-5)7(11)8-2/h6H,3-4H2,1-2H3,(H,8,11)(H,9,10) |
InChI Key |
KQELSVQKAJHHSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NCCC(N1)C(=O)NC |
Origin of Product |
United States |
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